molecular formula C9H15ClN4O B13492603 3-(4-Chloro-1h-pyrazol-1-yl)-2-(propylamino)propanamide

3-(4-Chloro-1h-pyrazol-1-yl)-2-(propylamino)propanamide

Cat. No.: B13492603
M. Wt: 230.69 g/mol
InChI Key: MYLYLUBHFAFCSD-UHFFFAOYSA-N
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Description

3-(4-Chloro-1h-pyrazol-1-yl)-2-(propylamino)propanamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-1h-pyrazol-1-yl)-2-(propylamino)propanamide typically involves the reaction of 4-chloro-1H-pyrazole with 2-(propylamino)propanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production typically involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-1h-pyrazol-1-yl)-2-(propylamino)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The chloro group in the pyrazole ring can be substituted with other functional groups, such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

3-(4-Chloro-1h-pyrazol-1-yl)-2-(propylamino)propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other chemicals or materials with industrial relevance.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-1h-pyrazol-1-yl)-2-(propylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **3-(4-Chloro-1H-pyrazol-1-yl)methyl)pyridine
  • 1H-Pyrazole-1-propanamide, 3-amino-4-chloro

Uniqueness

3-(4-Chloro-1h-pyrazol-1-yl)-2-(propylamino)propanamide is unique due to its specific structural features, such as the presence of both a chloro group and a propylamino group. These features may confer distinct chemical and biological properties, making the compound valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H15ClN4O

Molecular Weight

230.69 g/mol

IUPAC Name

3-(4-chloropyrazol-1-yl)-2-(propylamino)propanamide

InChI

InChI=1S/C9H15ClN4O/c1-2-3-12-8(9(11)15)6-14-5-7(10)4-13-14/h4-5,8,12H,2-3,6H2,1H3,(H2,11,15)

InChI Key

MYLYLUBHFAFCSD-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CN1C=C(C=N1)Cl)C(=O)N

Origin of Product

United States

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